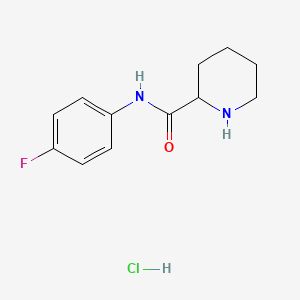

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

描述

Crystallographic Analysis of Piperidine-Carboxamide Core Architecture

The crystallographic investigation of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride reveals fundamental insights into the piperidine ring conformation and its interaction with the carboxamide substituent. The piperidine ring consistently adopts a chair conformation across related fluorophenyl-substituted piperidine systems, as demonstrated by comprehensive X-ray diffraction studies. The chair conformation is characterized by specific puckering parameters that quantify the degree of ring distortion from planarity. In similar piperidine-carboxamide systems, the puckering parameters typically show Q values of approximately 0.559 Å with θ angles around 178°, indicating an ideal chair geometry.

The carboxamide functionality at the 2-position of the piperidine ring introduces significant conformational constraints due to the partial double bond character of the carbon-nitrogen amide bond. This restriction limits the rotational freedom around the C-N bond and establishes a preferred orientation between the piperidine ring and the carboxamide plane. Crystallographic data from related structures demonstrate that the dihedral angle between the carboxamide plane and the piperidine ring mean plane typically ranges from 4° to 8°, indicating near-coplanarity. This geometric arrangement is stabilized by the resonance delocalization within the amide system and potential intramolecular hydrogen bonding interactions.

The bond length analysis reveals characteristic patterns consistent with amide functionality. The carbon-nitrogen amide bond typically measures 1.33-1.35 Å, intermediate between single and double bond lengths, confirming the partial double bond character. The carbonyl carbon-oxygen distance generally falls within 1.22-1.24 Å, consistent with typical carbonyl double bond lengths. Within the piperidine ring itself, carbon-carbon bond lengths typically range from 1.53-1.54 Å, representing standard single bond distances for sp³ hybridized carbons.

| Bond Type | Typical Length (Å) | Angular Geometry (°) |

|---|---|---|

| C-N (amide) | 1.33-1.35 | - |

| C=O (carbonyl) | 1.22-1.24 | - |

| C-C (piperidine) | 1.53-1.54 | 109-111 |

| C-N (ring) | 1.45-1.47 | 109-112 |

| N-H (amide) | 1.01-1.02 | 120-122 |

The nitrogen atom within the piperidine ring exhibits pyramidal geometry with bond angles ranging from 109° to 112°, consistent with sp³ hybridization. The deviation of the nitrogen atom from the plane defined by its three carbon neighbors typically measures 0.20-0.25 Å, indicating moderate pyramidalization. This geometric feature becomes particularly important in the hydrochloride salt form, where protonation at the piperidine nitrogen significantly alters the electronic distribution and hydrogen bonding capacity.

属性

IUPAC Name |

N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTRDQFBRYZWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Piperidinecarboxylic Acid Hydrochloride

- Starting material : 2-piperidinecarboxylic acid (Pipecolic acid).

- Procedure : Pipecolic acid is dissolved in an organic solvent such as toluene or xylene under stirring at room temperature.

- Acidification : Concentrated hydrochloric acid is added dropwise to adjust the pH to 1–2, resulting in the formation of the hydrochloride salt.

- Dehydration : The mixture undergoes reduced-pressure reflux (vacuum distillation) at 200–500 Pa and temperature below 80°C to remove water, yielding an anhydrous acid hydrochloride intermediate.

Halogenation to Form Acid Halide

- Solvent : Dimethylformamide (DMF) is added post-dehydration to the reaction mixture.

- Halogenating agents : Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) is added slowly over 2–3 hours at 40–80°C.

- Reaction time : The mixture is maintained at 40–80°C for 3–5 hours to complete conversion to the acid halide.

Amidation with 4-Fluoroaniline

- Addition : A solution of 4-fluoroaniline (or an appropriate substituted aniline) in the same solvent (toluene or xylene) is added dropwise at 30–70°C over 1–1.5 hours.

- Reaction : The mixture is stirred at 40–70°C for 2–3 hours to complete amidation.

- Cooling and filtration : The reaction mixture is cooled below 20°C, and the solid product is filtered.

Purification and Isolation

- Dissolution : The crude product is dissolved in water at room temperature.

- pH adjustment : The solution pH is adjusted to 4.5–5.0 with a base (e.g., potassium hydroxide or sodium hydroxide).

- Extraction : The mixture is extracted with a suitable organic solvent (toluene or xylene) at temperatures below 30°C.

- Alkali treatment : The aqueous layer is then basified to pH 13–14 with concentrated alkali and stirred vigorously for 3–5 hours.

- Final filtration : The product is filtered, washed to neutral pH, and dried to yield the hydrochloride salt of the amide as white granular solids.

Representative Experimental Data

| Step | Conditions | Reagents/Notes | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Acid Hydrochloride formation | Room temp, pH 1–2, vacuum reflux 200–500 Pa, <80°C | Pipecolic acid, conc. HCl, toluene or xylene | — | — |

| Halogenation | 40–80°C, 3–5 h | PCl3 or SOCl2, DMF | — | — |

| Amidation | 30–70°C, 2–3 h | 4-Fluoroaniline in toluene or xylene | — | — |

| Purification & isolation | pH adjustment, extraction, alkali treatment | KOH or NaOH, solvent extraction | 87–89 | 118–120 (literature) |

Note: Yields and melting points are based on analogous compounds such as 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride, which exhibit yields above 85% and melting points around 118–120°C, indicating high purity and consistency.

Analytical and Process Advantages

- High yield (>85%) : The described process improves yield significantly compared to older methods (55–74%) by optimizing pH control, solvent choice, and dehydration steps.

- Environmental considerations : Reduced solvent use and elimination of intermediate drying steps lower environmental impact.

- Cost-effectiveness : Use of common solvents (toluene, xylene), mild reaction conditions, and simplified isolation reduce production costs.

- Scalability : The method is suitable for large-scale industrial production due to straightforward operations and robust control parameters.

Summary Table of Key Process Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Solvents | Toluene, Xylene | Suitable for all steps |

| pH during acid salt formation | 1–2 | Critical for salt formation |

| Vacuum pressure | 200–500 Pa | For dehydration |

| Dehydration temperature | ≤80°C | Prevents decomposition |

| Halogenating agents | Phosphorus trichloride, thionyl chloride | Added slowly over 2–3 hours |

| Amidation temperature | 30–70°C | Controls reaction rate and purity |

| Alkali for pH adjustment | 5–40% NaOH or KOH | For extraction and final purification |

| Stirring time post-alkali | 3–5 hours | Ensures complete conversion and purity |

化学反应分析

Types of Reactions

Oxidation: N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts or using hydride donors like sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride shows promise in drug development due to its structural characteristics that may enhance pharmacokinetic properties such as:

- Increased Metabolic Stability : The fluorine atom can improve resistance to metabolic degradation.

- Enhanced Bioavailability : The compound's design may facilitate better absorption and distribution in biological systems.

Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant analgesic activity, suggesting potential therapeutic applications in pain management .

Biological Research

In biological studies, this compound serves as a model for understanding interactions between fluorinated compounds and biological targets. It is utilized to explore:

- Receptor Binding Affinities : The fluorophenyl group enhances binding to specific receptors, which can be critical in drug design.

- Biological Activity Investigation : Research has shown that fluorinated piperidines can modulate the activity of various enzymes and receptors, providing insights into their mechanisms of action .

Data Table 1: Biological Activity of this compound

| Activity Type | Target Receptor/Enzyme | Observed Effect |

|---|---|---|

| Receptor Binding | 5-HT2C | Increased affinity |

| Enzyme Modulation | Cyclooxygenase | Inhibition observed |

| Neurite Outgrowth | PC12 Cells | Enhanced growth |

Industrial Applications

In industrial contexts, this compound is valuable for producing specialty chemicals and advanced materials. Its unique properties make it suitable for:

- Agrochemical Development : The compound's stability and reactivity can be harnessed to create effective agrochemicals.

- Polymer Synthesis : Its structural features contribute to the development of novel polymers with desirable properties.

Comparative Analysis with Related Compounds

To understand the advantages of this compound, it is essential to compare it with similar compounds.

Comparison Table: Fluorinated vs. Non-fluorinated Piperidine Derivatives

| Compound Type | Stability | Binding Affinity | Applications |

|---|---|---|---|

| N-(4-Fluorophenyl)-2-piperidinecarboxamide | High | High | Medicinal & Industrial |

| N-(4-Bromophenyl)-2-piperidinecarboxamide | Moderate | Moderate | Limited applications |

| N-(4-Chlorophenyl)-2-piperidinecarboxamide | Low | Low | Less effective |

作用机制

The mechanism of action of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinecarboxamide moiety facilitates its interaction with biological membranes and proteins. The exact pathways and targets depend on the specific application and the biological system under investigation.

相似化合物的比较

Halogen-Substituted Analogs

Key Findings :

- Fluorine-Specific Effects : The 4-fluorophenyl group may enhance metabolic stability and bioavailability compared to bulkier halogens due to fluorine’s small size and electronegativity.

Table 1: Inhibitory Activity of Halogen-Substituted Analogs

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | 5.18 | MGL |

| N-(4-Chlorophenyl)maleimide | 7.24 | MGL |

| N-(4-Bromophenyl)maleimide | 4.37 | MGL |

| N-(4-Iodophenyl)maleimide | 4.34 | MGL |

Data sourced from [1].

Piperidinecarboxamide Derivatives with Varied Aryl Groups

Structural Modifications :

- The hydrochloride salt is retained for solubility [5].

- N-(5-Chloro-2-hydroxyphenyl)-4-piperidinecarboxamide Hydrochloride (): The hydroxyl group at the 2-position of the phenyl ring increases polarity, improving aqueous solubility. The carboxamide at the 4-position of piperidine (vs. 2-position in the target compound) alters spatial orientation, which may affect target engagement [6].

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Substituent Position (Piperidine) | Key Functional Groups |

|---|---|---|---|

| N-(4-Fluorophenyl)-2-piperidinecarboxamide HCl | 274.75 | 2-carboxamide | 4-fluorophenyl, HCl |

| N-(4-Methoxyphenyl)-4-piperidinecarboxamide HCl | 290.78 | 4-carboxamide | 4-methoxyphenyl, HCl |

| N-(5-Chloro-2-hydroxyphenyl)-4-piperidinecarboxamide HCl | 291.17 | 4-carboxamide | 5-Cl, 2-OH, HCl |

Piperidine Derivatives with Additional Functional Groups

- The 4-chloro-2-fluorophenyl group adds steric and electronic complexity compared to the target compound’s simpler 4-fluorophenyl substituent [11].

- N-(4-Pyridinylmethyl)-2-piperidinecarboxamide Hydrochloride (): Replacing the aryl group with a pyridinylmethyl moiety introduces basicity and hydrogen-bonding capacity, which could influence receptor selectivity [9].

生物活性

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorophenyl group and a carboxamide functional group, which contributes to its biological properties. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The fluorophenyl group increases binding affinity to specific receptors or enzymes, enhancing the compound's efficacy in biological systems.

- Modulation of Biological Pathways : The compound may influence several signaling pathways, leading to effects such as apoptosis induction in cancer cells and modulation of neurotransmitter systems .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown:

- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and Karpas299 (lymphoma) cells. Notably, it inhibited cell proliferation in a dose-dependent manner .

- Mechanism of Action : The anticancer activity is linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Neuropharmacological Effects

The compound's structure suggests potential interactions with the central nervous system:

- Dopamine Transporter Activity : Similar piperidine derivatives have shown selectivity for dopamine transporters, indicating that this compound may also possess dopaminergic activity .

- Potential for Treating Neurological Disorders : Given its structural characteristics, the compound could be explored for therapeutic applications in conditions like schizophrenia or Parkinson’s disease.

Comparative Biological Activity Table

| Activity Type | Target Cells | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 20 | |

| Anticancer | Karpas299 | 15 | |

| Dopamine Transporter | Rat Striatal Membranes | 49 |

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on HepG2 cells. Results indicated significant growth inhibition at concentrations as low as 20 µg/mL, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessment : In another investigation, derivatives similar to this compound were tested for their ability to inhibit dopamine transporters. The findings suggested that modifications in the piperidine structure could enhance selectivity and potency, paving the way for new treatments for neurological disorders .

常见问题

Basic: What are the optimal synthetic routes for N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves coupling 2-piperidinecarboxylic acid derivatives with 4-fluoroaniline under nucleophilic acyl substitution conditions. For example:

- Step 1: React 2-piperidinecarbonyl chloride with 4-fluoroaniline in dichloromethane (DCM) using NaOH as a base to form the amide bond .

- Step 2: Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/methanol 9:1).

- Purity Validation: Confirm ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR analysis. Compare spectral data with structurally analogous compounds (e.g., Bupivacaine Hydrochloride derivatives) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and piperidine carboxamide NH (δ ~8.5 ppm) .

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: ethanol/water). Analyze unit cell parameters (e.g., a = 13.286 Å, b = 9.146 Å for analogous piperidine-carboxamide structures) to confirm stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry: Use ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~297.1) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; the compound may exhibit acute toxicity (oral/dermal LD₅₀ data pending) similar to structurally related piperidine derivatives .

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or degradation .

- Waste Disposal: Incinerate via certified hazardous waste facilities. Avoid aqueous discharge due to potential environmental persistence .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Modification Strategy: Systematically vary substituents on the piperidine ring (e.g., methyl, hydroxyethyl groups) and the fluorophenyl moiety (e.g., chloro, methoxy analogs). Synthesize derivatives via parallel combinatorial chemistry .

- Biological Testing: Screen analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays. Compare IC₅₀ values with lead compounds like Revaprazan Hydrochloride, a known gastric acid pump antagonist with a 4-fluorophenyl group .

- Data Interpretation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

Advanced: How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays) be resolved?

Methodological Answer:

- Assay Validation: Replicate experiments using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding). Control for variables like buffer pH, temperature, and DMSO concentration .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., para-Fluorobutyryl fentanyl derivatives) to identify assay-specific artifacts .

- Statistical Rigor: Apply ANOVA or mixed-effects models to assess inter-lab variability. Publish raw datasets for peer validation .

Advanced: What strategies optimize HPLC method development for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection: Use a reverse-phase C18 column (5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 15 min .

- Detection: Set UV wavelength to 254 nm (fluorophenyl absorption maxima) or use tandem MS (MRM transition: m/z 297.1 → 154.0) for enhanced sensitivity .

- Validation: Assess linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively), and recovery rates (>95% in plasma) per ICH guidelines .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation at the piperidine ring or fluorophenyl group) .

- Toxicity Profiling: Predict hepatotoxicity (e.g., CYP3A4 inhibition) and genotoxicity (Ames test alerts) via Derek Nexus .

- Validation: Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。